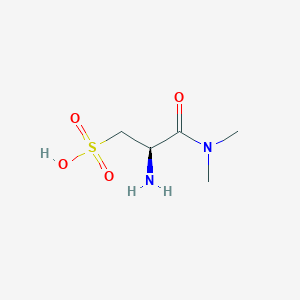![molecular formula C16H28O2Si B12586014 2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol CAS No. 473595-51-6](/img/structure/B12586014.png)
2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenol group substituted with a methyl group at the 2-position and a tri(propan-2-yl)silyl group at the 6-position, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol typically involves the reaction of 2-methylphenol with tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-Methylphenol+Tri(propan-2-yl)silyl chloridePyridine2-Methyl-6-[tri(propan-2-yl)silyl]oxyphenol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl group.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can participate in hydrogen bonding and other interactions, while the silyl group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate various biochemical pathways and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylphenol: Lacks the silyl group, making it less lipophilic.
6-{[Tri(propan-2-yl)silyl]oxy}phenol: Lacks the methyl group, affecting its reactivity and biological activity.
2,6-Dimethylphenol: Lacks the silyl group, resulting in different chemical and physical properties.
Uniqueness
2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol is unique due to the presence of both the methyl and silyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
473595-51-6 |
|---|---|
Molekularformel |
C16H28O2Si |
Molekulargewicht |
280.48 g/mol |
IUPAC-Name |
2-methyl-6-tri(propan-2-yl)silyloxyphenol |
InChI |
InChI=1S/C16H28O2Si/c1-11(2)19(12(3)4,13(5)6)18-15-10-8-9-14(7)16(15)17/h8-13,17H,1-7H3 |
InChI-Schlüssel |
XKZCWTNZDUUSRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)O[Si](C(C)C)(C(C)C)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline](/img/structure/B12585931.png)
![5-Chloro-N-[3-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12585946.png)
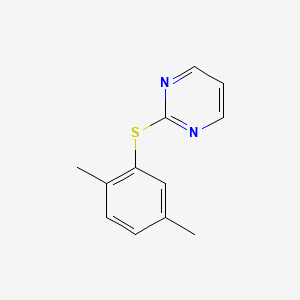
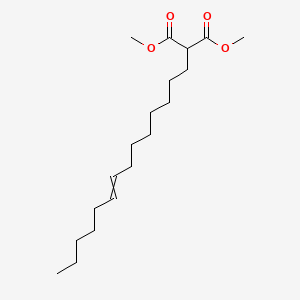
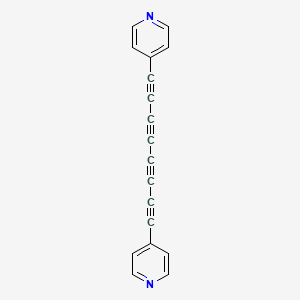
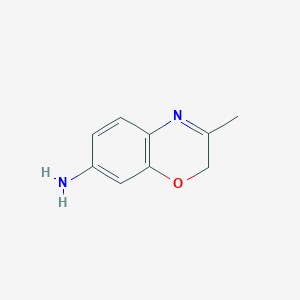
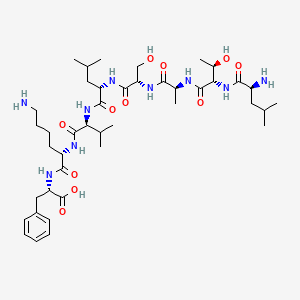

![2-Benzofurancarboxylic acid, 5-methyl-, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]hydrazide](/img/structure/B12586007.png)
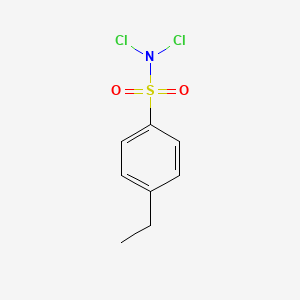

![6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione](/img/structure/B12586026.png)

